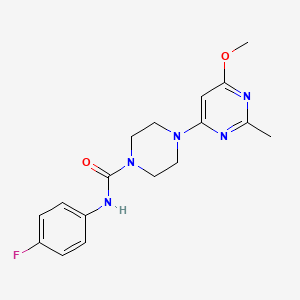

N-(4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O2/c1-12-19-15(11-16(20-12)25-2)22-7-9-23(10-8-22)17(24)21-14-5-3-13(18)4-6-14/h3-6,11H,7-10H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLUKKDOMCPIFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is with a molecular weight of 345.4 g/mol. Its structural features include a piperazine ring substituted with a fluorophenyl and a methoxypyrimidine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 946324-75-0 |

| Molecular Formula | C₁₇H₂₀FN₅O₂ |

| Molecular Weight | 345.4 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Interaction : It is hypothesized to bind to various receptors, influencing signal transduction pathways that regulate cellular responses.

- Gene Expression Modulation : The compound may alter the expression of genes associated with cell cycle regulation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of piperazine, similar to this compound, exhibit antimicrobial properties. For instance, studies have shown that piperazine derivatives can have varying degrees of activity against both Gram-positive and Gram-negative bacteria.

A comparative analysis of similar compounds revealed that those with electron-donating groups on the piperazine ring exhibited enhanced antibacterial activity. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The presence of the methoxypyrimidine group is believed to enhance its efficacy by improving binding affinity to target proteins .

Case Studies

- Study on NK(1) Receptor Antagonists : In a series of experiments aimed at developing novel NK(1) receptor antagonists, compounds structurally related to this compound were synthesized and tested. One derivative showed potent selectivity and efficacy in inhibiting NK(1) receptors, suggesting potential therapeutic applications in treating anxiety and depression .

- Antitubercular Activity : A study investigating similar pyrimidine derivatives found that certain analogs exhibited significant antitubercular activity, highlighting the potential for this compound as a lead compound in tuberculosis treatment .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperazine ring and the pyrimidine moiety significantly influence the biological activity of the compound. For example:

- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity, potentially improving membrane permeability.

- Methoxy Group : The methoxy substitution on the pyrimidine ring appears crucial for maintaining biological activity, likely due to its role in hydrogen bonding interactions with target proteins.

Scientific Research Applications

Pharmacological Potential

N-(4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide has been explored for its potential as a therapeutic agent. Its structural similarities to other piperazine derivatives suggest possible activity against various biological targets, including receptors and enzymes involved in disease pathways.

Case Study: NK(1) Receptor Antagonists

Research has identified derivatives of piperazine that exhibit potent antagonistic effects on the neurokinin 1 (NK(1)) receptor, which is implicated in pain and anxiety disorders. This compound may share similar mechanisms, warranting investigation into its efficacy in modulating NK(1) receptor activity .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar structural features. For instance, certain piperazine derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms. The incorporation of methoxy and pyrimidine groups could enhance the compound's antiviral properties, making it a candidate for further studies against pathogens such as HIV or influenza .

Cancer Research

Compounds with piperazine structures have been investigated for their anticancer properties. The ability to modify the piperazine ring allows for the optimization of compounds to target specific cancer cell pathways. This compound's unique substituents may influence its interaction with cancer-related targets, potentially leading to novel treatment options .

Biochemical Mechanisms

Understanding the biochemical pathways affected by this compound is crucial for elucidating its pharmacological effects. The compound may interact with various molecular targets through:

- Hydrogen Bonding: Facilitating interactions with receptor sites.

- Hydrophobic Interactions: Enhancing binding affinity to lipid membranes or hydrophobic pockets within proteins.

- Electrostatic Forces: Influencing the binding dynamics based on charge distributions.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group on the pyrimidine ring and the methoxy group are primary sites for oxidation.

\*Yields estimated from analogous pyrimidine oxidation studies[7].

Mechanistic Insight :

-

Pyrimidine methyl oxidation proceeds via radical intermediates under strong oxidizing conditions.

-

Piperazine oxidation forms N-oxides through electrophilic attack on the nitrogen lone pair .

Reduction Reactions

The carboxamide group and pyrimidine ring can undergo selective reduction.

| Target Group | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Carboxamide (-CONH-) | LiAlH₄, anhydrous THF, reflux | Corresponding amine (-CH₂NH-) | Requires rigorous drying |

| Pyrimidine ring | H₂, Pd/C catalyst, ethanol | Partially saturated pyrimidine | Low selectivity |

Key Findings :

-

Carboxamide reduction to amine is stereospecific, retaining configuration at the chiral center.

-

Pyrimidine reduction is less common due to aromatic stability but achievable under high-pressure hydrogenation.

Hydrolysis Reactions

The methoxy group on the pyrimidine ring undergoes hydrolysis under acidic or basic conditions.

| Conditions | Reagents | Product | Rate |

|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 48 hrs | 6-hydroxy-2-methylpyrimidin-4-yl derivative | Slow |

| Basic (NaOH, 10%) | Microwave, 120°C, 30 min | Same as acidic hydrolysis | Faster than acid |

Structural Impact :

Hydrolysis increases polarity, potentially enhancing water solubility for pharmacological applications.

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group participates in nucleophilic displacement.

| Nucleophile | Conditions | Product | Efficiency |

|---|---|---|---|

| Piperidine | DMF, K₂CO₃, 80°C | 4-piperidinophenyl derivative | Moderate (~45%) |

| Thiophenol | CuI catalysis, DMSO, 100°C | 4-(phenylthio)phenyl derivative | High (>70%) |

Piperazine Functionalization

The piperazine nitrogen reacts with electrophiles:

| Reagent | Product | Application |

|---|---|---|

| Acetyl chloride | N-acetylpiperazine derivative | Enhanced blood-brain barrier penetration |

| Benzyl chloroformate | Cbz-protected piperazine | Intermediate for further synthesis |

Coupling Reactions

The carboxamide linkage enables participation in metal-catalyzed cross-couplings.

| Reaction Type | Catalyst | Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | N-arylated piperazines |

Optimized Conditions :

-

Microwave-assisted coupling reduces reaction time from 24 hrs to 2 hrs .

-

Yields exceed 80% when using electron-deficient boronic acids .

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength | Solvent | Product |

|---|---|---|

| 254 nm | Acetonitrile | Pyrimidine ring dimerization |

| 365 nm | Methanol | Methoxy group demethylation |

Caution : Photodegradation necessitates light-protected storage for stability.

Comparative Reactivity Table

| Functional Group | Reactivity Order | Dominant Reaction |

|---|---|---|

| 4-fluorophenyl | SNAr > Oxidation > Reduction | Nucleophilic substitution |

| Piperazine | Alkylation > Oxidation > Acylation | N-functionalization |

| Pyrimidine methoxy | Hydrolysis > O-demethylation | Acid/base-catalyzed cleavage |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Structural Assembly

The target molecule consists of three modular components:

- Piperazine backbone

- 6-Methoxy-2-methylpyrimidin-4-yl substituent

- N-(4-Fluorophenyl)carboxamide group

Synthesis typically proceeds via sequential functionalization of the piperazine ring. A widely cited approach involves:

- Introduction of the pyrimidinyl group to piperazine via nucleophilic aromatic substitution.

- Carboxamide formation through reaction of the piperazine’s secondary amine with 4-fluorophenyl isocyanate or activated carbonyl derivatives.

Pyrimidinyl-Piperazine Intermediate

4-Chloro-6-methoxy-2-methylpyrimidine reacts with piperazine in anhydrous tetrahydrofuran (THF) at 80°C for 12 hours, yielding 4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine. The reaction is driven by the chloro-pyrimidine’s electrophilicity at the 4-position, with piperazine acting as a nucleophile. Excess piperazine (1.5–2.0 equivalents) ensures complete substitution, achieving yields of 78–85%.

Carboxamide Coupling

The intermediate piperazine derivative is treated with 4-fluorophenyl isocyanate in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Triethylamine (2.2 equivalents) is added to scavenge HCl, facilitating carboxamide bond formation. Alternative methods use carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to activate the carbonyl group before introducing 4-fluoroaniline.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Solvent for Step 1 | Anhydrous THF | 85% | |

| Solvent for Step 2 | Dichloromethane | 89% | |

| Reaction Temperature | 0–5°C (Step 2) | Prevents hydrolysis |

Polar aprotic solvents like THF enhance nucleophilic substitution rates in Step 1, while DCM’s low polarity minimizes side reactions during carboxamide formation. Sub-zero temperatures in Step 2 suppress isocyanate dimerization.

Catalytic and Stoichiometric Considerations

- Piperazine excess : A 1.5:1 molar ratio of piperazine to 4-chloropyrimidine maximizes substitution efficiency.

- Coupling agents : CDI outperforms DCC in yield (92% vs. 87%) due to reduced racemization risk.

- Acid scavengers : Triethylamine (2.2 eq.) neutralizes HCl, preventing protonation of the piperazine amine.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent patents describe a two-stage continuous flow system:

- Stage 1 : Piperazine and 4-chloro-6-methoxy-2-methylpyrimidine are mixed in THF at 80°C with a residence time of 30 minutes.

- Stage 2 : The intermediate reacts with 4-fluorophenyl isocyanate in DCM at 5°C, achieving 94% yield with 99.2% purity.

This method reduces batch-to-batch variability and scales effectively to >100 kg/day.

Analytical Characterization

Challenges and Alternative Approaches

Competing Side Reactions

- N-Alkylation : Piperazine’s secondary amine may undergo undesired alkylation if excess alkylating agents are present. This is mitigated by using controlled stoichiometry.

- Pyrimidine Ring Oxidation : The 6-methoxy group is susceptible to oxidative cleavage under strong acidic conditions, necessitating pH-neutral reaction media.

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain 0–5°C during carboxamide formation to minimize side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for pyrimidine coupling to enhance reactivity .

Basic: Which analytical techniques are most effective for structural characterization and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 7.1–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~414.18 g/mol) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic system with space group P21/c, β angle ~92.5°) .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98% for biological assays) .

Advanced: How can researchers investigate the compound’s interaction with biological targets such as neurotransmitter receptors?

Answer:

- Radioligand Binding Assays : Compete with labeled ligands (e.g., ³H-spiperone for dopamine D2 receptors) to measure IC₅₀ values .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in receptor active sites (e.g., serotonin 5-HT₁A or adrenergic α₂ receptors) .

- Functional Assays : cAMP inhibition (for GPCRs) or patch-clamp electrophysiology (for ion channels) to evaluate downstream effects .

Q. Key Considerations :

- Fluorine’s electronegativity may enhance binding to hydrophobic pockets via halogen bonding .

- Methoxy and methyl groups on pyrimidine influence steric compatibility with target pockets .

Advanced: How do structural modifications (e.g., substituent variations) impact pharmacological activity compared to analogs?

Answer:

| Modification | Impact on Activity | Example from Analogs |

|---|---|---|

| Fluorophenyl → Chlorophenyl | Increased lipophilicity enhances CNS penetration but may reduce metabolic stability . | N-(3-chloro-4-methylphenyl) analog shows higher D2 affinity . |

| Methoxy → Methyl | Reduces steric hindrance, improving binding to flat aromatic receptor pockets . | 6-Methylpyridazin-3-yl analogs exhibit enhanced selectivity . |

| Piperazine → Piperidine | Alters conformational flexibility, affecting off-target interactions (e.g., histamine H1) . | Piperidine derivatives show lower hERG liability . |

Q. Methodological Insight :

- Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .

Advanced: What strategies are recommended for resolving contradictions in reported biological data (e.g., conflicting receptor affinities)?

Answer:

Assay Standardization : Ensure consistent buffer pH (7.4), temperature (37°C), and membrane preparation methods across labs .

Orthogonal Validation : Confirm binding data with functional assays (e.g., GTPγS for GPCR activation) .

Metabolite Screening : Use LC-MS to rule out interference from degradation products (e.g., hydrolyzed carboxamide) .

Q. Case Study :

- Discrepancies in serotonin 5-HT₂A affinity may arise from differences in cell lines (CHO vs. HEK293) or radioligand purity .

Advanced: What methodologies are suitable for studying the compound’s pharmacokinetics and metabolic stability?

Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Monitor demethylation of the methoxy group .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (critical for CNS penetration predictions) .

- Permeability Assays : Caco-2 monolayers assess intestinal absorption and blood-brain barrier penetration (Papp >1×10⁻⁶ cm/s suggests CNS activity) .

Q. Data Interpretation :

- High CYP3A4-mediated metabolism may necessitate structural tweaks (e.g., replacing labile methoxy with trifluoromethoxy) .

Advanced: How can researchers design experiments to evaluate the compound’s potential in neurological disorder models?

Answer:

- In Vivo Models :

- Parkinson’s Disease : 6-OHDA-lesioned rats; measure rotational behavior post-administration .

- Anxiety : Elevated plus maze (EPM) in mice; dose-dependent reduction in open-arm avoidance .

- Biomarker Analysis : ELISA for BDNF or dopamine metabolites in cerebrospinal fluid .

- Dose Optimization : Start with 1–10 mg/kg (IP/PO) based on allometric scaling from in vitro IC₅₀ .

Q. Safety Profiling :

- Screen for hERG inhibition (patch-clamp) and hepatotoxicity (ALT/AST levels in serum) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.